Halofantrine

Malaria Drug Resistance In Vitro Susceptibility

Halofantrine is a synthetic phenanthrene methanol blood schizontocide developed for the treatment of malaria, particularly against Plasmodium falciparum. It is structurally related to quinine, mefloquine, and lumefantrine.

Molecular Formula C26H30Cl2F3NO
Molecular Weight 500.4 g/mol
CAS No. 36167-63-2; 69756-53-2
Cat. No. B15563235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine
CAS36167-63-2; 69756-53-2
Molecular FormulaC26H30Cl2F3NO
Molecular Weight500.4 g/mol
Structural Identifiers
InChIInChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
InChIKeyFOHHNHSLJDZUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine (CAS 36167-63-2; 69756-53-2): A Phenanthrene Methanol Antimalarial with Distinct Pharmacological and Safety Profile for Research and Procurement Decisions


Halofantrine is a synthetic phenanthrene methanol blood schizontocide developed for the treatment of malaria, particularly against Plasmodium falciparum. It is structurally related to quinine, mefloquine, and lumefantrine [1]. The compound exists as a racemic mixture, with both enantiomers demonstrating equivalent in vitro antimalarial activity [2]. Halofantrine is characterized by extremely low aqueous solubility (0.0001 mg/mL at pH 1.2), high lipophilicity (Log P 7.58), and extensive plasma protein binding (60–70%) [3]. Its pharmacokinetic profile is notable for erratic oral absorption that is markedly enhanced (3- to 5-fold) by co-administration with fatty food [4]. Unlike most clinically deployed antimalarials, halofantrine is associated with significant and potentially fatal cardiac arrhythmias, a feature that has severely restricted its clinical use and makes it a key reference compound in cardiac safety pharmacology [5].

Why Halofantrine Cannot Be Interchanged with Other Amino Alcohol Antimalarials: A Procurement Perspective


Halofantrine occupies a unique position within the amino alcohol class of antimalarials, demonstrating a profile that precludes simple substitution with structural analogs like mefloquine, lumefantrine, or quinine. While these agents share a common evolutionary origin and some mechanistic features, their divergent in vitro potency, resistance cross-reactivity, pharmacokinetic behavior, and most critically, cardiac safety margins, create distinct experimental and therapeutic niches. For instance, halofantrine exhibits a markedly different in vitro susceptibility pattern against chloroquine-resistant P. falciparum isolates compared to quinine, being significantly more potent against resistant strains [1]. Furthermore, the well-documented and clinically significant cross-resistance between halofantrine and mefloquine, mediated by pfmdr1 gene amplification, means that use of one can severely compromise the efficacy of the other [2]. Most decisively, halofantrine's profound and dose-dependent QT interval prolongation, linked to its high potency as a hERG channel blocker (IC50 0.04 μM), represents a cardiac risk profile that is orders of magnitude more concerning than that of its comparators, relegating it to a specialized role as a reference compound in cardiac safety studies rather than a frontline therapeutic [3]. This combination of specific efficacy, defined cross-resistance, and a unique, disqualifying safety signal ensures that halofantrine is not a generic, interchangeable member of its class.

Quantitative Evidence Guide for Halofantrine: Head-to-Head Comparisons for Informed Procurement


Superior In Vitro Potency Against Chloroquine-Resistant P. falciparum Compared to Quinine and Mefloquine

In a study of 47 chloroquine-resistant African isolates of Plasmodium falciparum, halofantrine demonstrated significantly greater in vitro potency than either quinine or mefloquine. The geometric mean 50% inhibitory concentration (IC50) for halofantrine was 1.14 nM, which is approximately 205-fold lower (more potent) than the 234 nM IC50 observed for quinine and 2.8-fold lower than the 3.20 nM IC50 for mefloquine in the same resistant isolate population [1]. This differential potency is a key factor when selecting a compound for in vitro studies on resistant strains.

Malaria Drug Resistance In Vitro Susceptibility

Inverse Susceptibility Relationship with Chloroquine: Higher Potency in Resistant vs. Susceptible Clones

In contrast to typical antimalarials, halofantrine exhibited greater potency against a chloroquine-resistant clone of P. falciparum than against a chloroquine-susceptible clone. The IC50 for the chloroquine-resistant clone was 2.98 nM, whereas the IC50 for the chloroquine-susceptible clone was 6.88 nM [1]. This inverse relationship is a unique and defining characteristic of halofantrine's activity profile and is crucial for understanding its mechanism of action and resistance patterns.

Malaria Drug Resistance In Vitro Susceptibility

Uniquely High Cardiac Risk Profile: 62.5-fold Greater hERG Channel Inhibition Than Mefloquine

Halofantrine is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, a key determinant of cardiac repolarization and QT interval. In a direct comparative study using stably transfected HEK293 cells, halofantrine inhibited hERG current with an IC50 of 0.04 μM, which was 62.5-fold more potent than mefloquine (IC50 2.6 μM) and over 200-fold more potent than lumefantrine (IC50 8.1 μM) [1]. This extreme potency is the mechanistic basis for halofantrine's well-documented and clinically significant QT prolongation and risk of fatal arrhythmias [2].

Cardiotoxicity Safety Pharmacology hERG Channel

Marked and Variable Food Effect on Oral Bioavailability: Up to 5-Fold Increase with Fatty Meal

The oral absorption of halofantrine is highly erratic and significantly influenced by food intake, a property that distinguishes it from many other antimalarials. Co-administration with a fatty meal has been shown to increase halofantrine's oral bioavailability in humans by approximately 3- to 5-fold [1]. Mechanistically, this is attributed to enhanced solubilization and dissolution in the presence of bile salt mixed micelles, leading to a postprandial absolute bioavailability that can exceed 100% [2]. In a canine model, intravenous administration in the fed state resulted in a 19% increase in plasma AUC and a 15% decrease in clearance compared to the fasted state, demonstrating that food not only enhances absorption but also alters intrinsic pharmacokinetic parameters [3].

Pharmacokinetics Drug Absorption Food-Drug Interaction

Equivalent In Vitro Activity of Enantiomers, a Distinction from Stereoselective Comparators

Unlike many chiral drugs where enantiomers exhibit significantly different pharmacological activities, the two enantiomers of halofantrine demonstrate equivalent in vitro antimalarial potency. In a study using a semimicro drug susceptibility test against a multidrug-resistant P. falciparum clone, the mean IC50 values for the two enantiomers were 2.07 nM and 1.70 nM, respectively, a difference that is not statistically significant [1]. This is a notable point of differentiation from mefloquine, whose enantiomers show some degree of stereoselectivity in their antimalarial activity and pharmacokinetics [2].

Chirality Stereoselectivity Enantiomeric Potency

Defined Cross-Resistance with Mefloquine Mediated by pfmdr1 Amplification

Selection for mefloquine resistance in P. falciparum in vitro is consistently linked to amplification and overexpression of the pfmdr1 gene, and this genetic change confers significant cross-resistance to halofantrine. In a study where chloroquine-resistant isolates were subjected to mefloquine pressure, the resulting mefloquine-resistant lines showed a 3- to 5-fold increase in pfmdr1 copy number and a corresponding increase in the IC50 for halofantrine [1]. This well-defined genetic linkage provides a clear molecular basis for cross-resistance and distinguishes halofantrine from compounds like chloroquine, where pfmdr1 amplification can paradoxically increase susceptibility [1].

Drug Resistance Molecular Pharmacology Genetics

Optimal Research and Industrial Use Cases for Halofantrine Based on Its Unique Differentiated Profile


Reference Standard for In Vitro hERG Channel Inhibition and Cardiac Safety Screening

Due to its extreme potency as a hERG channel blocker (IC50 0.04 μM) [1] and its well-documented clinical cardiotoxicity [2], halofantrine serves as an ideal positive control and reference compound in assays designed to assess the cardiac liability of new chemical entities. Its use ensures assay sensitivity and provides a benchmark for comparing the proarrhythmic potential of other compounds.

Model Compound for Studying Food Effects and Lipid-Based Drug Delivery

Halofantrine's highly lipophilic nature (Log P 7.58) [3] and its dramatic 3- to 5-fold increase in oral bioavailability when administered with a fatty meal [4] make it a quintessential model compound for investigating the mechanisms of food-drug interactions and for developing and testing lipid-based formulations (e.g., self-emulsifying drug delivery systems, liposomes) aimed at enhancing the absorption of poorly water-soluble drugs [5].

Molecular Probe for Investigating pfmdr1-Mediated Multidrug Resistance in P. falciparum

The well-established and quantitative link between pfmdr1 gene amplification and resistance to halofantrine [6] positions it as a critical molecular probe for studying the function of the Pgh1 transporter in antimalarial drug resistance. It can be used in genetic and pharmacological studies to dissect resistance pathways and to screen for compounds that can reverse or circumvent pfmdr1-mediated efflux.

High-Potency Comparator in In Vitro Susceptibility Studies of Resistant P. falciparum Isolates

Halofantrine's unique inverse susceptibility relationship with chloroquine (more potent against chloroquine-resistant clones) and its high potency against multidrug-resistant isolates [7] make it a valuable comparator compound in in vitro drug susceptibility testing panels. Its inclusion provides a more comprehensive assessment of a parasite isolate's resistance phenotype and can reveal subtle differences in cross-resistance patterns that would be missed using only standard comparators like chloroquine and mefloquine.

Quote Request

Request a Quote for Halofantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.